molecular formula C15H22BrNO2S B12185368 [(4-Bromo-2,5-dimethylphenyl)sulfonyl]cycloheptylamine

[(4-Bromo-2,5-dimethylphenyl)sulfonyl]cycloheptylamine

Cat. No.: B12185368
M. Wt: 360.3 g/mol
InChI Key: GENLSPITWCUCSN-UHFFFAOYSA-N
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Description

[(4-Bromo-2,5-dimethylphenyl)sulfonyl]cycloheptylamine is a chemical compound characterized by the presence of a brominated aromatic ring, a sulfonyl group, and a cycloheptylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Bromo-2,5-dimethylphenyl)sulfonyl]cycloheptylamine typically involves the following steps:

    Bromination: The starting material, 2,5-dimethylphenyl, is brominated using bromine in the presence of a suitable catalyst to introduce the bromine atom at the 4-position.

    Sulfonylation: The brominated product is then subjected to sulfonylation using a sulfonyl chloride reagent, such as methanesulfonyl chloride, in the presence of a base like pyridine.

    Amination: The sulfonylated intermediate is reacted with cycloheptylamine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

[(4-Bromo-2,5-dimethylphenyl)sulfonyl]cycloheptylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(4-Bromo-2,5-dimethylphenyl)sulfonyl]cycloheptylamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [(4-Bromo-2,5-dimethylphenyl)sulfonyl]cycloheptylamine involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on biological molecules. The bromine atom and the cycloheptylamine moiety may contribute to the compound’s binding affinity and specificity towards certain enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2,5-dimethoxyphenethylamine: A phenethylamine derivative with psychedelic properties.

    4-Bromo-2,5-dimethylphenylsulfonylmorpholine: A structurally related compound with a morpholine ring instead of cycloheptylamine.

Uniqueness

[(4-Bromo-2,5-dimethylphenyl)sulfonyl]cycloheptylamine is unique due to the presence of the cycloheptylamine moiety, which imparts distinct steric and electronic properties compared to other similar compounds

Properties

Molecular Formula

C15H22BrNO2S

Molecular Weight

360.3 g/mol

IUPAC Name

4-bromo-N-cycloheptyl-2,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C15H22BrNO2S/c1-11-10-15(12(2)9-14(11)16)20(18,19)17-13-7-5-3-4-6-8-13/h9-10,13,17H,3-8H2,1-2H3

InChI Key

GENLSPITWCUCSN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)C)S(=O)(=O)NC2CCCCCC2

Origin of Product

United States

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